1-benzyl-6-cyclopropyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a benzyl group, a cyclopropyl group, a methyl group, and a phenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: The presence of multiple functional groups allows for cyclization reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and inhibiting the phosphorylation of target proteins . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the active site residues of CDK2, enhancing its inhibitory activity .
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyridine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but different functional groups, also studied for its biological activity.
Indole Derivatives: Compounds with similar biological activities but different core structures.
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potent CDK2 inhibitory activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H22N4O |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H22N4O/c1-16-22-20(24(29)25-19-10-6-3-7-11-19)14-21(18-12-13-18)26-23(22)28(27-16)15-17-8-4-2-5-9-17/h2-11,14,18H,12-13,15H2,1H3,(H,25,29) |
InChI Key |
URHFJKNPFLTXMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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